molecular formula C18H17ClN2O3S2 B2661740 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620589-94-8

1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2661740
CAS No.: 620589-94-8
M. Wt: 408.92
InChI Key: DTAQZFOBIYLSDS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound characterized by its unique structural framework. This compound features a thieno[3,4-d]imidazole core, substituted with a 4-chlorophenyl group and a 3-methoxyphenyl group. The presence of a thione and a dioxide functional group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno[3,4-d]imidazole Core:

    • Starting with a suitable thiophene derivative, the core structure is formed through cyclization reactions.
    • Reagents such as phosphorus pentasulfide (P2S5) and ammonium thiocyanate (NH4SCN) are often used.
  • Substitution Reactions:

    • The introduction of the 4-chlorophenyl and 3-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions.
    • Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

  • Oxidation:

    • The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
  • Reduction:

    • Reduction of the nitro groups (if present) to amines using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
  • Substitution:

    • Halogenation reactions can introduce halogen atoms into the aromatic rings, using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Tin(II) chloride (SnCl2), iron powder.

    Catalysts: Potassium carbonate (K2CO3), Lewis acids.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include amines.
  • Substitution products vary depending on the halogen introduced.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its unique reactivity and stability.
  • Biology:

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine:

    • Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
    • Studied for its interactions with biological targets.
  • Industry:

    • Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways. For instance, the thione group can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-3-phenylthiourea: Shares the 4-chlorophenyl group but lacks the thieno[3,4-d]imidazole core.

    3-(3-methoxyphenyl)-1-phenylthiourea: Contains the 3-methoxyphenyl group but differs in the core structure.

Uniqueness: 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is unique due to its combination of a thieno[3,4-d]imidazole core with both 4-chlorophenyl and 3-methoxyphenyl groups. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c1-24-15-4-2-3-14(9-15)21-17-11-26(22,23)10-16(17)20(18(21)25)13-7-5-12(19)6-8-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQZFOBIYLSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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